N1-Methylcyclohexane-1,4-diamine
Overview
Description
N1-Methylcyclohexane-1,4-diamine is a chemical compound with the CAS Number: 38362-02-6 . It has a linear formula of C7H16N2 .
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the available resources .Molecular Structure Analysis
The molecular weight of this compound is 128.22 . The InChI Code is 1S/C7H16N2/c1-9-7-4-2-6 (8)3-5-7/h6-7,9H,2-5,8H2,1H3 .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the available resources .Physical and Chemical Properties Analysis
This compound is a solid or liquid at room temperature . . The compound is very soluble with a solubility of 26.3 mg/ml or 0.205 mol/l .Scientific Research Applications
1. Molecular Structures and Crystal Packing
N1-Methylcyclohexane-1,4-diamine and its derivatives are studied for their molecular structures and crystal packing. These studies reveal the importance of interactions like C–H⋯N, C–H⋯π, and π⋯π in the crystal packing of these compounds. For example, the molecular structures of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines show consistent effective conformations between pyridine rings and cyclohexane rings, with crystal packing being predominantly influenced by C–H⋯Npyridine interactions (Lai, Mohr, & Tiekink, 2006).
2. Combustion and Pyrolysis Studies
The compound's derivatives have been used in combustion and pyrolysis studies. For instance, research on methylcyclohexane (a simple alkylated cyclohexane) has provided insights into the combustion chemistry crucial for developing kinetic models of larger cycloalkanes and practical fuels (Wang et al., 2014).
3. Antibacterial Activities
Derivatives of this compound have been investigated for their antibacterial activities. Certain heterocyclic Schiff base derivatives exhibit significant antibacterial activity, surpassing that of standard drugs like Streptomycin (A. P, 2019).
4. Synthesis of Biologically Active Molecules
The synthesis of biologically active molecules, particularly through oxidative diamination of alkenes and dienes, utilizes derivatives of this compound. This method is valuable for creating unique heterocyclic products with exclusive regioselectivity (Anumandla, Littlefield, & Jeffrey, 2014).
5. Optical Materials Applications
Certain chiral mononuclear and one-dimensional cadmium(II) complexes constructed using derivatives of this compound have luminescent properties. These properties indicate potential applications in optical materials (Cheng et al., 2013).
6. Synthesis of Polyamide Plastics
Diamines, including this compound derivatives, are crucial monomers for polyamide plastics. The synthesis of diamines using renewable raw materials is increasingly important for sustainable plastics industry development (Wang, Li, & Deng, 2020).
7. Development of Polyimides
This compound derivatives are used in the development of polyimides with applications in various industries. These polyimides are characterized by high glass transition temperatures and good thermal stability (Jin et al., 1993).
8. Catalysts in Chemical Reactions
Derivatives of this compound act as catalysts or ligands in various chemical reactions. For example, a commercially available 1,2-diamine serves as an effective ligand for metal-catalyzed cross-couplings of unactivated alkyl electrophiles (Saito & Fu, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-N-methylcyclohexane-1,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-7-4-2-6(8)3-5-7/h6-7,9H,2-5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLKGLNRMMXCFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620390 | |
Record name | N~1~-Methylcyclohexane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15803-59-5, 38362-02-6 | |
Record name | N~1~-Methylcyclohexane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N4-Methylcyclohexane-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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